molecular formula C6H8FO5T3 B1141899 2-Fluoro-2-deoxy-D-glucose, [5,6-3H] CAS No. 118121-49-6

2-Fluoro-2-deoxy-D-glucose, [5,6-3H]

Cat. No.: B1141899
CAS No.: 118121-49-6
M. Wt: 188.17
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-deoxy-D-glucose, [5,6-3H] is a radiolabeled glucose analog that is commonly used in scientific research, particularly in the fields of nuclear medicine and molecular imaging. This compound is structurally similar to glucose but has a fluorine atom substituted at the 2-position and tritium atoms at the 5 and 6 positions. This modification allows it to be used as a tracer in positron emission tomography (PET) imaging to study glucose metabolism in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-deoxy-D-glucose typically involves the fluorination of a glucose derivative. One common method involves the nucleophilic attack by fluoride ions on a protected glucose precursor, such as 3,4,6-tri-O-acetyl-D-glucal, followed by deprotection to yield the desired product . The reaction conditions often include the use of a fluoride source like acetyl hypofluorite and a base to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of 2-Fluoro-2-deoxy-D-glucose involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis modules that ensure consistent production. The final product is typically purified using solid-phase extraction and sterilized by membrane filtration to meet the stringent requirements for clinical use .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-deoxy-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include 2-deoxy-D-glucose derivatives, carboxylic acids, and various substituted glucose analogs, depending on the specific reaction and conditions used .

Scientific Research Applications

2-Fluoro-2-deoxy-D-glucose, [5,6-3H] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-deoxy-D-glucose involves its uptake by glucose transporters into cells, where it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound cannot undergo further glycolysis, leading to its accumulation in cells. This accumulation is particularly pronounced in cancer cells, which have high rates of glucose uptake and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-deoxy-D-glucose, [5,6-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research applications where detailed metabolic studies are required .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy-5,6,6-tritritiohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-NXTKHULWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H][C@]([C@H]([C@@H]([C@H](C=O)F)O)O)(C([3H])([3H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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